4-Aminomethyl-piperidine-1-carboxylic acid allyl ester
Description
Structural Classification within Piperidine Derivatives
This compound occupies a distinct position within the broader classification of piperidine derivatives, representing a specialized subclass that combines heterocyclic amine functionality with carboxylate protection strategies. The compound belongs to the category of 4-substituted piperidines, where the substituent at the 4-position significantly influences both the chemical properties and biological activities of the molecule. Research has demonstrated that 4-substituted piperidines exhibit unique conformational preferences and reactivity patterns compared to their unsubstituted counterparts.
Within the hierarchical classification system of piperidine derivatives, this compound is categorized as an N-protected piperidine amino acid derivative. The presence of the allyl carboxylate group on the piperidine nitrogen transforms the basic amine functionality into a more stable carbamate structure, which exhibits different chemical and physical properties compared to free piperidines. Studies have shown that N-carboxylate protection significantly alters the basicity of the piperidine nitrogen, reducing its nucleophilicity and improving its compatibility with various reaction conditions.
The aminomethyl substitution at the 4-position places this compound within the specialized category of piperidine derivatives bearing pendant amino functionality. This structural feature is particularly significant because it introduces a second basic nitrogen center into the molecule, creating opportunities for additional chemical modifications and biological interactions. Research findings indicate that 4-aminomethyl-substituted piperidines often exhibit enhanced binding affinity to various biological targets compared to their parent piperidine structures.
Comparative analysis with related piperidine derivatives reveals that this compound represents an optimal balance between structural complexity and synthetic accessibility. The compound shares structural similarities with other pharmaceutically relevant piperidines such as those found in analgesic and antipsychotic medications, yet maintains sufficient differentiation to offer unique synthetic and biological properties. The allyl ester protection strategy distinguishes this compound from other N-protected piperidines that typically employ benzyl, tert-butyl, or fluorenylmethyl protection schemes.
Table 1: Structural Classification of Related Piperidine Derivatives
| Compound Class | Substitution Pattern | Protection Strategy | Molecular Weight Range | Primary Applications |
|---|---|---|---|---|
| 4-Aminomethyl piperidines | 4-CH₂NH₂ substitution | Various N-protection | 114-300 g/mol | Pharmaceutical intermediates |
| N-Allyl carboxylate piperidines | Variable ring substitution | Allyl ester protection | 150-400 g/mol | Synthetic intermediates |
| 4-Substituted piperidines | 4-Position modification | Mixed protection schemes | 100-500 g/mol | Drug development |
| Piperidine carboxylates | Ring N-acylation | Ester protection | 130-350 g/mol | Protecting group chemistry |
Historical Development of Allyl Ester-Protected Piperidine Compounds
The historical development of allyl ester-protected piperidine compounds represents a significant milestone in the evolution of modern synthetic organic chemistry, with origins tracing back to the pioneering work on palladium-catalyzed allyl chemistry in the late twentieth century. Early research by Tsuji and colleagues demonstrated that allyl esters could serve as effective protecting groups for carboxylic acids, with the unique advantage of being removable under mild palladium-catalyzed conditions that preserved other sensitive functionalities within complex molecular structures.
The initial applications of allyl ester protection in piperidine chemistry emerged from the broader development of orthogonal protection strategies in amino acid and peptide synthesis. Researchers recognized that traditional protecting groups such as benzyl carboxylates, while effective, often required harsh deprotection conditions that were incompatible with sensitive piperidine-containing structures. The introduction of allyl ester protection offered a solution that could be selectively removed using palladium catalysts and mild nucleophiles such as morpholine or ammonium formate.
Significant advances in the field occurred during the 1980s and 1990s when researchers began to systematically explore the scope and limitations of allyl ester protection in heterocyclic chemistry. Studies demonstrated that allyl carboxylates attached to piperidine nitrogen atoms exhibited exceptional stability under a wide range of reaction conditions, including strong bases, mild acids, and various nucleophiles. This stability profile made allyl-protected piperidines particularly attractive for multi-step synthetic sequences where multiple chemical transformations needed to be performed without compromising the protecting group.
The development of efficient methods for installing allyl carboxylate protection on piperidine derivatives represented another crucial advancement in the field. Research groups developed reliable protocols using allyl chloroformate or allyl succinimidyl carbonate as electrophilic reagents, enabling the straightforward conversion of free piperidines to their allyl-protected counterparts. These methods proved to be highly compatible with various piperidine substitution patterns, including the challenging 4-aminomethyl substitution that characterizes the compound under investigation.
Modern applications of allyl ester-protected piperidine compounds have expanded significantly beyond their initial use as synthetic intermediates. Contemporary research has demonstrated their utility in medicinal chemistry programs where temporary protection of piperidine functionality is required during structure-activity relationship studies. The ability to selectively remove allyl protection under mild conditions has proven particularly valuable in the synthesis of complex pharmaceutical candidates where multiple protecting groups must be orchestrated in precise sequences.
Table 2: Timeline of Key Developments in Allyl Ester-Protected Piperidine Chemistry
| Period | Key Development | Research Groups | Impact on Field |
|---|---|---|---|
| 1970s-1980s | Initial allyl ester protection methodology | Tsuji, Carroll | Established fundamental chemistry |
| 1980s-1990s | Application to heterocyclic systems | Various academic groups | Extended scope to piperidines |
| 1990s-2000s | Optimization of protection/deprotection | Industrial researchers | Improved practical utility |
| 2000s-2010s | Integration with pharmaceutical synthesis | Medicinal chemistry teams | Enhanced drug development |
| 2010s-Present | Advanced applications and methodology | Modern synthetic groups | Sophisticated molecular construction |
Properties
IUPAC Name |
prop-2-enyl 4-(aminomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-2-7-14-10(13)12-5-3-9(8-11)4-6-12/h2,9H,1,3-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISOLWKWICHHRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696083 | |
| Record name | Prop-2-en-1-yl 4-(aminomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-93-1 | |
| Record name | Prop-2-en-1-yl 4-(aminomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Piperidine Ring Formation and Functionalization
Several research studies have explored the synthesis of substituted piperidines, which provide foundational knowledge for preparing 4-Aminomethyl-piperidine derivatives.
Radical Rearrangement of Aziridines : Aziridines can be transformed into piperidines through radical rearrangement using tri-n-butyltin hydride and AIBN. This involves a 5-exo-trig cyclization and ring-opening steps that relieve ring strain and form the piperidine ring with desired substituents.
Palladium-Catalyzed Allylic Amination and Michael Addition : Desmaële et al. reported a sequential palladium-catalyzed allylic amination followed by Michael addition to build 5-methylenepiperidines, which can be adapted for allyl ester formation. This involves reacting bromo-acetal derivatives with amines under Pd catalysis, leading to piperidine structures with allyl substituents.
Amino Acid-Derived Chiral Piperidines : Enantiomerically pure substituted piperidines have been synthesized using amino acids as chiral starting materials. These methods include organozinc chemistry and cross-coupling reactions catalyzed by palladium complexes, yielding 4-substituted pipecolates, precursors to the target compound.
Esterification to Form Allyl Ester
The allyl ester functionality is introduced by esterifying the carboxylic acid group of the piperidine derivative with an allyl alcohol or allyl halide under appropriate conditions.
- Allyl Ester Formation : The carboxylic acid group on the piperidine ring is converted to the allyl ester typically via reaction with allyl alcohol in the presence of coupling agents or through palladium-catalyzed allylic substitution reactions.
Protective Group Strategies and Hydrogenation
Protective groups such as Boc (tert-butoxycarbonyl) are often used to protect the amine functionality during synthesis.
- Preparation of 4-Boc-Aminopiperidine : A patented method involves two main steps:
This method demonstrates the importance of protecting groups and catalytic hydrogenation in preparing piperidine derivatives, which can be further functionalized to form the allyl ester.
Comparative Data Table of Key Preparation Steps
Research Findings and Analysis
- The synthetic approaches to 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester are built upon well-established piperidine chemistry, including radical rearrangements and palladium-catalyzed reactions.
- The use of protective groups such as Boc is crucial to avoid side reactions during esterification and to facilitate purification.
- Catalytic hydrogenation with Pd/C is a reliable method to reduce imines and remove protecting groups under mild conditions, yielding high purity intermediates.
- The allyl ester formation is typically achieved via palladium-catalyzed allylic substitution or direct esterification methods, which are efficient and provide good yields.
- The choice of starting materials, such as N-benzyl-4-piperidone or amino acid derivatives, influences the stereochemistry and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Aminomethyl-piperidine-1-carboxylic acid allyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or amides.
Reduction: Reduction reactions typically result in the formation of amines.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
4-Aminomethyl-piperidine-1-carboxylic acid allyl ester is widely used in scientific research due to its versatility. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications include:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of various chemical products.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It acts as a ligand for certain receptors and enzymes, modulating their activity. The exact mechanism of action depends on the biological system and the specific application.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications: Ester Group Variations
The choice of ester group significantly impacts reactivity, stability, and application. Below is a comparison with key analogs:
Key Observations:
- Reactivity : Allyl esters are more reactive than ethyl or benzyl esters in transition metal-catalyzed reactions (e.g., deallylation with Pd(0)) .
- Stability : Benzyl and Boc esters exhibit superior hydrolytic stability compared to allyl esters, which are prone to cleavage under basic or oxidative conditions .
- Synthetic Utility : Allyl esters are favored in multi-step syntheses requiring selective deprotection, whereas methyl/ethyl esters are simpler but less versatile .
Functional Group Modifications on the Piperidine Ring
Substituents at the 4-position influence biological activity and physicochemical properties:
Key Observations:
Biological Activity
4-Aminomethyl-piperidine-1-carboxylic acid allyl ester, also known as 4-AMPC allyl ester, is a derivative of piperidine that has garnered interest in pharmaceutical research due to its potential biological activities. Its structure features an amino group and a carboxylic acid moiety, which are critical for its reactivity and interaction with biological targets.
The chemical formula of 4-AMPC allyl ester is C10H18N2O2, with a molecular weight of approximately 198.26 g/mol. This compound is synthesized in laboratory settings and is not naturally occurring. It contains an ester functional group that may influence its bioavailability and pharmacokinetic properties .
Biological Activities
Research indicates that 4-AMPC allyl ester exhibits a range of biological activities, primarily due to its structural features. The following table summarizes the biological activities and characteristics of 4-AMPC allyl ester compared to related compounds:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | C10H18N2O2 | Potential enzyme inhibition, anticancer properties | Ester functionality may alter bioavailability |
| 4-Aminomethylpiperidine | C7H16N2 | Enzyme inhibition | Simple amine structure without carboxylic acid |
| 4-(Hydroxymethyl)piperidine | C7H17NO | Neuroprotective effects | Hydroxyl group instead of carboxylic acid |
| 4-(Aminomethyl)-1-boc-piperidine | C11H22N2O2 | Inhibitor for specific proteins | Presence of Boc protecting group |
The mechanism of action for 4-AMPC allyl ester involves its interaction with various molecular targets, including receptors and enzymes. Piperidine derivatives are known to modulate the activity of neurotransmitter receptors and other cellular pathways. The compound may act as an agonist or antagonist, influencing signaling pathways related to cell growth, apoptosis, and neuroprotection .
Case Studies
- Cancer Therapy : Recent studies have explored the potential anticancer properties of piperidine derivatives, including 4-AMPC allyl ester. A study demonstrated that compounds with similar structures exhibited cytotoxic effects on cancer cell lines, suggesting that 4-AMPC allyl ester may also induce apoptosis in tumor cells .
- Neuroprotective Effects : Research on piperidine derivatives indicates their potential in treating neurodegenerative diseases. For instance, compounds that inhibit acetylcholinesterase (AChE) have shown promise in Alzheimer's disease models, highlighting the relevance of piperidine structures in neuroprotection .
- Antimicrobial Activity : Some studies have indicated that piperidine derivatives possess antimicrobial properties against various bacterial strains, including multidrug-resistant strains. This suggests a potential application for 4-AMPC allyl ester in developing new antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-aminomethyl-piperidine-1-carboxylic acid allyl ester?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving:
- Step 1 : Protection of the piperidine nitrogen using benzyl chloroformate (CbzCl) in dichloromethane at 0–5°C to form the Cbz-protected intermediate .
- Step 2 : Introduction of the allyl ester group via esterification of the carboxylic acid with allyl alcohol, typically using carbodiimide coupling agents (e.g., DCC/DMAP) or acid chlorides (e.g., thionyl chloride) .
- Step 3 : Deprotection of the Cbz group using hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., TFA) to yield the final product .
Key Parameters :
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature (Step 1) | 0–5°C | |
| Catalyst (Step 2) | DMAP/DCC | |
| Deprotection Method | H₂/Pd-C |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) confirm the allyl ester moiety (δ 4.6–5.3 ppm for allyl protons) and piperidine backbone (δ 2.8–3.5 ppm for NH and CH₂ groups) .
- Mass Spectrometry (GC-MS or LC-MS) : Molecular ion peaks (e.g., m/z 379 for derivatives) validate purity .
- X-ray Powder Diffraction (XRPD) : Resolves crystallinity and polymorphic forms, critical for reproducibility in material science applications .
Advanced Research Questions
Q. How do reaction parameters (e.g., temperature, catalysts) influence stereochemical outcomes in the synthesis of this compound?
- Methodological Answer :
- Temperature : Elevated temperatures (>80°C) may promote side reactions (e.g., allyl group migration or polymerization), reducing yield .
- Catalysts : Palladium-based catalysts in deprotection steps can affect regioselectivity; for example, Pd-C under H₂ avoids over-reduction of the allyl group compared to acidic conditions .
- Radical Reactions : Free radical initiators (e.g., AIBN) at 65–70°C may lead to cis/trans isomerism in allyl-derived products, requiring careful monitoring via HPLC .
Q. What computational modeling approaches are suitable for predicting the compound’s reactivity or supramolecular interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electronic properties of the allyl ester and piperidine moieties to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) Simulations : Simulate interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding and steric effects .
- Challenges : Accurate parameterization of the NH group in piperidine requires advanced force fields (e.g., OPLS-AA) due to its flexibility .
Q. How can polymerization kinetics of allyl ester derivatives be analyzed, and what factors affect crosslinking efficiency?
- Methodological Answer :
- Kinetic Studies : Use DSC or FT-IR to monitor exothermic peaks or C=C bond consumption during radical-initiated polymerization .
- Key Parameters :
| Factor | Impact on Polymerization | Reference |
|---|---|---|
| Initiator (AIBN) | Half-life at 70°C: 10 hrs; affects reaction rate | |
| Allyl Group Density | Higher density reduces mobility, slowing crosslinking |
- Contradictions : Reported yields for allyl ester polymerization vary (13–44%), likely due to competing side reactions (e.g., chain transfer) .
Data Contradiction Analysis
Q. Why do reported yields for allyl ester polymerization vary significantly across studies?
- Analysis :
- reports 13–16% yields at 80–100°C due to competing thiophenol addition to the cyclopropane ring .
- achieves 44% yield using optimized initiator concentrations (AIBN at 1 mol%) and controlled temperature (60°C) .
- Resolution : Lower temperatures (<70°C) and stoichiometric initiator ratios minimize side reactions, improving reproducibility .
Tables for Key Data
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
